molecular formula C17H18BrN3O2 B14798784 3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide

3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide

Cat. No.: B14798784
M. Wt: 376.2 g/mol
InChI Key: CTOSDAOWMPSBNB-YBFXNURJSA-N
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Description

3-bromo-N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a methoxy group attached to a benzylidene-benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzohydrazide and 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3-bromo-N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-(dimethylamino)benzylidene)-3-methylaniline
  • 3-bromo-N’-(4-(diethylamino)benzylidene)benzohydrazide
  • 2-bromo-N’-(4-(diethylamino)benzylidene)benzohydrazide

Uniqueness

3-bromo-N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

3-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C17H18BrN3O2/c1-21(2)14-7-4-12(5-8-14)11-19-20-17(22)13-6-9-16(23-3)15(18)10-13/h4-11H,1-3H3,(H,20,22)/b19-11+

InChI Key

CTOSDAOWMPSBNB-YBFXNURJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C=C2)OC)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)Br

Origin of Product

United States

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